(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone is an organic compound that features a nitrophenyl group attached to a thiazolidinyl methanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone typically involves the reaction of 4-nitrobenzaldehyde with thiazolidine-2-thione in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents such as amines or thiols.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Reduction: 4-Aminophenyl-(1,3-thiazolidin-3-yl)methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine
Its thiazolidinone moiety is known for its biological activity, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .
Mechanism of Action
The biological activity of (4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone is primarily due to its ability to interact with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazolidinone ring can bind to enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenyl)(piperazino)methanone
- (4-Methoxyphenyl)(4-nitrophenyl)methanone
- Methoxy(4-nitrophenyl)methanol
Uniqueness
(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone is unique due to the presence of both a nitrophenyl group and a thiazolidinone ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The thiazolidinone ring, in particular, is known for its biological activity, which is not commonly found in other similar compounds .
Properties
IUPAC Name |
(4-nitrophenyl)-(1,3-thiazolidin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c13-10(11-5-6-16-7-11)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEFHTUNNALUDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.